![molecular formula C10H6I2 B175167 1,8-Diiodonaphthalene CAS No. 1730-04-7](/img/structure/B175167.png)
1,8-Diiodonaphthalene
Overview
Description
1,8-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is used as a starting material to synthesize naphthopyran derivatives and is an intermediate in the total synthesis of palmarumycin CP17 analogs .
Synthesis Analysis
The synthesis of 1,8-Diiodonaphthalene involves several methods. One approach includes Suzuki-Miyaura coupling reactions starting from 1,8-dibromo naphthalene with suitable 1-naphthylboronic acids . Another method involves a model cross-coupling reaction between 1,8-diiodonaphthalene and an organogold derivative of a nitronyl nitroxide .Molecular Structure Analysis
The molecular structure of 1,8-Diiodonaphthalene is characterized by two iodine atoms attached to a naphthalene backbone . The spatial proximity of the heavy iodine atom and the paramagnetic moiety results in a strong distortion of the nitroxide geometry .Chemical Reactions Analysis
1,8-Diiodonaphthalene undergoes various chemical reactions. For instance, it reacts with the enolate ions from pinacolone and acetone, and with p-toluenethiolate, mesitylenethiolate, and diethylphosphite ions in DMSO or liquid ammonia . It also participates in palladium-catalyzed bicyclization with tertiary propynols to form phenalenones .Physical And Chemical Properties Analysis
1,8-Diiodonaphthalene has a molecular weight of 379.96 g/mol . It has a density of 2.3±0.1 g/cm3, a boiling point of 384.2±15.0 °C at 760 mmHg, and a flash point of 204.3±15.9 °C .Scientific Research Applications
SRN1 Radical Chain Substitution Mechanism
1,8-Diiodonaphthalene: is used in the SRN1 radical chain substitution mechanism, which is a well-established method for substitution reactions in aryl halides and dihaloarenes. This mechanism is particularly useful for introducing nucleophiles into aromatic systems .
Synthesis of Phenalenone Derivatives
It serves as a precursor for the synthesis of phenalenone derivatives through a one-pot domino reaction involving Pd-catalyzed Sonogoshira coupling , allylic oxidation , and Csp2–H activation . These derivatives have potential applications in materials science and as fluorescent chemosensors.
Cross-Coupling Reactions
1,8-Diiodonaphthalene: undergoes palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which is significant in creating complex organic molecules for pharmaceuticals and agrochemicals .
Material Science Applications
This compound is also involved in material science research, where it may be used to develop new materials with specific properties or functions .
Fluorescent Chemosensor for Fluoride Anion
Researchers have utilized 1,8-Diiodonaphthalene to create fluorescent chemosensors that can detect fluoride anions, which are important in environmental monitoring and biological systems .
Specialty Chemical Manufacturing
Lastly, it is a specialty chemical that can be manufactured in bulk quantities and is part of a growing list of difficult-to-find chemicals used in various research applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,8-Diiodonaphthalene are the enolate ions from pinacolone and acetone, as well as p-toluenethiolate, mesitylenethiolate, and diethylphosphite ions . These targets play a crucial role in the SRN1 (or related radical) processes .
Mode of Action
1,8-Diiodonaphthalene interacts with its targets through a mechanism known as the SRN1 radical chain substitution mechanism . This mechanism, first recognized in aromatic nucleophilic substitutions in 1970, is a well-established mechanism for substitution reactions in aryl halides and dihaloarenes . In these SRN1 processes, disubstitution occurs without isolation of the monosubstituted monoiodo compound .
Biochemical Pathways
The SRN1 reactions of 1,8-Diiodonaphthalene with its targets result in substituted dihydrophenalenes after a subsequent aldol condensation . With p-toluenethiolate ion, a novel thiaxanthene system results . With mesitylenthiolate ion and diethylphosphite ions, monosubstitution with monoreduction occurs .
Pharmacokinetics
It’s known that the compound has a molecular weight of 37996 , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of 1,8-Diiodonaphthalene is the formation of substituted dihydrophenalenes, a novel thiaxanthene system, or monosubstituted products depending on the reacting ion . Deuterium labeling experiments show that the major source of hydrogen (deuterium) necessary for the reduction process arises from DMSO by a radical abstraction reaction .
Action Environment
The environment significantly influences the action of 1,8-Diiodonaphthalene. The reactions have been studied in DMSO or liquid ammonia . The nature of the two groups and their relative positions, the nature of the nucleophile, and the reaction conditions all influence the decision as to which of the two nucleofuges or both are replaced .
properties
IUPAC Name |
1,8-diiodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURHMGVKKGEGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348241 | |
Record name | 1,8-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diiodonaphthalene | |
CAS RN |
1730-04-7 | |
Record name | 1,8-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Diiodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 1,8-Diiodonaphthalene has the molecular formula C10H6I2 and a molecular weight of 380.0 g/mol. Spectroscopic data confirms its structure:
A: The close proximity of the bulky iodine atoms in 1,8-diiodonaphthalene results in significant steric repulsion, causing a distortion of the naphthalene ring system []. This distortion influences its reactivity, making it prone to unique transformations like the halo-Jacobsen rearrangement [].
ANone: Yes, 1,8-diiodonaphthalene is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, including:
- Ullmann coupling: It reacts with 2-mercaptobenzimidazoles or 2-thiouracils to yield imidazobenzothiazine and primidobenazothiazine derivatives [].
- Sonogashira coupling: It reacts with terminal alkynes to form 1,8-diarylethynylnaphthalenes, which can undergo thermal isomerizations to polycyclic aromatic heterocycles [].
- Suzuki-Miyaura coupling: It reacts with arylboronic acids, providing a route to substituted hydroxyfluoranthenes via a domino reaction sequence [].
A: Density functional theory (DFT) calculations have been employed to understand the structural distortions in 1,8-diiodonaphthalene caused by iodine-iodine repulsion []. These calculations help explain its reactivity and are valuable for predicting the outcomes of reactions.
A: Replacing the iodine atoms with cyclopentadienyl groups leads to the formation of 1,8-bis(cyclopentadienyl)naphthalene. This compound readily undergoes a Diels-Alder reaction, highlighting the impact of structural modifications on reactivity [].
A: Yes, 1,8-diiodonaphthalene serves as a key starting material for synthesizing stacked metallocene polymers [, , ]. These polymers exhibit interesting electronic and magnetic properties and are being explored for potential applications in materials science.
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